1,3,5-Tri-tert-butylbenzene

Description

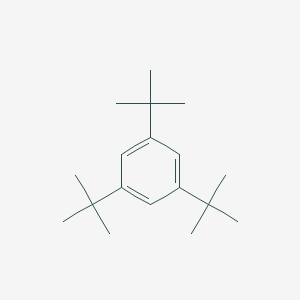

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-tritert-butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30/c1-16(2,3)13-10-14(17(4,5)6)12-15(11-13)18(7,8)9/h10-12H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUFMBISUSZUUCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50163255 | |

| Record name | 1,3,5-Tri-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1460-02-2 | |

| Record name | 1,3,5-Tri-tert-butylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1460-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Tri-tert-butylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001460022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Tri-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-tri-tert-butylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-Tri-tert-butylbenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9HH57K5V2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3,5-Tri-tert-butylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3,5-Tri-tert-butylbenzene (CAS No. 1460-02-2), a sterically hindered aromatic hydrocarbon. The document details its chemical and physical properties, outlines experimental protocols for its synthesis and purification, and discusses its key applications. Included are diagrams illustrating the fundamental synthetic pathway, presented to aid researchers and professionals in chemistry and drug development in understanding and utilizing this compound.

Introduction

This compound is an organic compound characterized by a benzene (B151609) ring symmetrically substituted with three tert-butyl groups. This unique structure imparts significant steric hindrance and thermal stability to the molecule.[1] As a non-polar organic molecule, it is largely insoluble in water but exhibits good solubility in nonpolar organic solvents such as hexane (B92381) and toluene.[2] Its robust nature makes it a valuable compound in various fields, including polymer chemistry, organic synthesis, and materials science. It serves as a building block for more complex molecules and as a reference standard in analytical chemistry.

Properties of this compound

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 1460-02-2 | [1][3] |

| Molecular Formula | C₁₈H₃₀ | [1][3] |

| Molecular Weight | 246.43 g/mol | [3] |

| Appearance | White to off-white crystalline solid or powder | [1] |

| Melting Point | 67-72 °C | [1] |

| Boiling Point | 121-122 °C at 12 mmHg | [1] |

| Solubility | Insoluble in water; Soluble in chloroform, ethyl acetate | [1] |

| Purity | ≥98.0% (GC) | [4] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

This compound is commonly synthesized via the Friedel-Crafts alkylation of benzene with a tert-butylating agent, such as tert-butyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[2][5] The 1,3,5-isomer is the thermodynamically most stable product of this reaction.

Materials:

-

Benzene (anhydrous)

-

tert-Butyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Ice-cold water

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stirrer and a dropping funnel.

-

Add 50 mL of anhydrous benzene to the flask. While stirring, cool the flask in an ice bath.

-

Carefully add the anhydrous aluminum chloride catalyst to the cooled benzene in small portions.

-

Place the tert-butyl chloride in the dropping funnel and add it dropwise to the stirred benzene-catalyst mixture over a period of 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2 hours.

-

To quench the reaction, slowly add 50 mL of ice-cold water to the flask through the dropping funnel.

-

Transfer the mixture to a separatory funnel. Rinse the reaction flask with 20 mL of diethyl ether and add it to the separatory funnel.

-

Separate the organic layer. Extract the aqueous layer twice more with 20 mL portions of diethyl ether.

-

Combine all organic layers and wash them with a saturated sodium bicarbonate solution followed by water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

The crude this compound can be purified by crystallization from ethanol (B145695).[1]

Materials:

-

Crude this compound

-

Ethanol

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

Place the crude product in a 100 mL Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be necessary.

-

Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

-

To facilitate further crystallization, place the flask in an ice bath for 15-20 minutes.[6]

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.[7]

-

Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Dry the crystals in a desiccator to obtain pure this compound.

The purity and identity of the synthesized this compound can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).[3][8]

Sample Preparation:

-

Prepare a sample solution of approximately 10 µg/mL by dissolving the purified crystals in a volatile organic solvent such as hexane or dichloromethane.[9]

-

Ensure the sample is free of particulate matter by filtering or centrifugation if necessary.[9]

Instrumentation and Conditions (Representative):

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.[4]

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

-

Inlet Temperature: 280 °C.[8]

-

Oven Temperature Program: Initial temperature of 45 °C for 2 min, then ramp at 12 °C/min to 325 °C and hold for 11 min.[8]

-

Carrier Gas: Helium at a constant flow of 1 mL/min.[8]

-

Mass Spectrometer: Agilent 7250 GC/Q-TOF or equivalent.[8]

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: 50-500 m/z.

The resulting mass spectrum should be compared with reference spectra for this compound. The major fragment ion is typically observed at m/z 231, corresponding to the loss of a methyl group.[3]

Visualized Mechanisms and Workflows

To further elucidate the core processes involved with this compound, the following diagrams are provided.

Caption: Mechanism of Friedel-Crafts Alkylation for Synthesis.

Applications in Research and Development

This compound is utilized in several areas of chemical research and industry:

-

Polymer Chemistry: It serves as a monomer or a building block for the synthesis of specialized polymers, imparting thermal stability and specific mechanical properties.

-

Antioxidant and Stabilizer: Due to its bulky nature, it can act as a heat stabilizer and antioxidant in polymers and other organic materials, preventing degradation.

-

Organic Synthesis: It is a crucial intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals, where the tert-butyl groups can act as steric directing or protecting groups.[4]

-

Material Science: Its derivatives are explored for applications in high-performance materials due to their thermal resistance.

-

Analytical Standard: It is used as a reference standard in analytical techniques like gas chromatography due to its stability and well-defined properties.[4]

-

Coordination Chemistry: It is employed in the preparation of sandwich complexes with various metal ions, such as scandium, yttrium, and lanthanides, facilitating studies in organometallic chemistry.[1]

Conclusion

This compound is a versatile and important compound in the field of chemistry. Its distinct structural features, characterized by high steric hindrance and thermal stability, make it an invaluable tool for researchers and developers. This guide has provided essential data on its properties, detailed experimental protocols for its synthesis and analysis, and highlighted its significant applications. The provided information aims to support and facilitate further innovation and research involving this compound.

References

- 1. This compound CAS#: 1460-02-2 [m.chemicalbook.com]

- 2. mt.com [mt.com]

- 3. This compound | C18H30 | CID 15089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. protocols.io [protocols.io]

- 5. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]

- 6. youtube.com [youtube.com]

- 7. science.uct.ac.za [science.uct.ac.za]

- 8. lcms.cz [lcms.cz]

- 9. uoguelph.ca [uoguelph.ca]

physical and chemical properties of 1,3,5-tri-tert-butylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-tri-tert-butylbenzene is a symmetrical aromatic hydrocarbon characterized by a benzene (B151609) ring substituted with three tert-butyl groups at the 1, 3, and 5 positions. This unique molecular architecture, featuring bulky tert-butyl groups, imparts significant steric hindrance and thermal stability to the compound.[1] These properties make it a valuable intermediate in various chemical syntheses, a stabilizer in polymers and plastics, and a reference standard in analytical chemistry.[2][3] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and a summary of its key applications.

Physical Properties

This compound is a white crystalline solid at room temperature.[4] The bulky tert-butyl groups create a nonpolar, hydrophobic molecule, leading to its insolubility in water but good solubility in nonpolar organic solvents such as hexane, toluene, and ethyl acetate.[5] Its solubility in these solvents tends to increase with temperature.

Table 1: General Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₃₀ | [2][4] |

| Molecular Weight | 246.43 g/mol | [2][4] |

| CAS Number | 1460-02-2 | [2][4] |

| Appearance | White crystalline powder or solid.[2][4] | [2][4] |

| Melting Point | 67-76 °C | [2][4] |

| Boiling Point | 121-122 °C at 12 mmHg | [2][4] |

| Density | 0.8898 g/cm³ | |

| Solubility | Insoluble in water.[3][4][5] Soluble in organic solvents like chloroform (B151607) and ethyl acetate.[4] | [3][4][5] |

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the steric hindrance provided by the three tert-butyl groups. This steric crowding makes the benzene ring less susceptible to reactions that are common for other benzene derivatives.[6]

-

Stability : The compound is stable under normal storage and handling conditions, typically in a cool, dry, and well-ventilated area away from incompatible substances.[3][7] It is incompatible with strong oxidizing agents.[5][7]

-

Reactivity : While the bulky substituents enhance stability, this compound can undergo certain reactions. For instance, it is used in the preparation of sandwich complexes with scandium, yttrium, and lanthanide ions.[4][8] Reactions involving substitution of the tert-butyl groups can occur under specific conditions, such as with certain iodinating agents in acetic and trifluoroacetic acids, leading to the formation of mono-, di-, and triiodo-substituted derivatives.[9]

-

Antioxidant Properties : It can function as a hindered phenol (B47542) antioxidant, inhibiting the oxidation of polymers and thereby extending their lifespan and preserving their physical properties.[3]

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Key Observations | Source(s) |

| ¹H NMR | Due to the molecule's symmetry, the proton NMR spectrum is relatively simple, showing signals for the aromatic protons and the protons of the tert-butyl groups. | [10][11][12] |

| ¹³C NMR | The carbon NMR spectrum provides evidence for the different carbon environments within the molecule. | [13] |

| FTIR | The infrared spectrum displays characteristic absorption bands for C-H stretching and bending in the aromatic ring and the alkyl groups. | [14][15][16][17] |

| Mass Spectrometry (GC-MS) | The mass spectrum typically shows a molecular ion peak corresponding to its molecular weight and fragmentation patterns characteristic of the loss of tert-butyl groups. A prominent peak is often observed at m/z 231, corresponding to the loss of a methyl group. | [14][18][19][20] |

Experimental Protocols

Synthesis via Friedel-Crafts Alkylation

A common method for the synthesis of this compound is the Friedel-Crafts alkylation of benzene or tert-butylbenzene (B1681246).[1] This reaction typically uses tert-butyl chloride or isobutylene (B52900) as the alkylating agent and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][21] Careful control of reaction conditions is crucial to favor the formation of the thermodynamically most stable 1,3,5-isomer and to minimize the production of other isomers.[1][21]

Protocol: Friedel-Crafts Alkylation of tert-Butylbenzene

-

Apparatus Setup : A three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a wash bottle with a sodium hydroxide (B78521) solution). The system is flushed with nitrogen.

-

Reactant Charging : Add 13.4 g (100 mmol) of tert-butylbenzene and 18.5 g (200 mmol) of tert-butyl chloride to the reaction flask.[21]

-

Cooling : Cool the mixture to 0°C using an ice/salt bath.[21]

-

Catalyst Addition : While stirring vigorously, add 1.0 g of anhydrous aluminum chloride in four portions at two-minute intervals.[21] A light-yellow solid mixture will form.

-

Reaction Work-up : Immediately after the addition of the catalyst, the cooling bath is removed, and the reaction mixture is worked up to isolate the product.

-

Purification : The crude product can be purified by crystallization from ethanol.[4]

Caption: Workflow for the synthesis of this compound.

Isomer Formation Logic

In the alkylation of benzene with tert-butyl groups, the 1,4-di-tert-butylbenzene (B89470) is the kinetically controlled product. However, this compound is the thermodynamically most stable product.[21] The formation of the 1,3,5-isomer is favored under conditions that allow for equilibrium to be reached.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound CAS#: 1460-02-2 [m.chemicalbook.com]

- 5. This compound, 97+% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. This compound(1460-02-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. L18832.18 [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound(1460-02-2) 1H NMR [m.chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. This compound | C18H30 | CID 15089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound(1460-02-2) IR Spectrum [chemicalbook.com]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. Benzene, 1,3,5-tri-tert-butyl- [webbook.nist.gov]

- 18. Benzene, 1,3,5-tri-tert-butyl- [webbook.nist.gov]

- 19. dev.spectrabase.com [dev.spectrabase.com]

- 20. dev.spectrabase.com [dev.spectrabase.com]

- 21. Making sure you're not a bot! [oc-praktikum.de]

An In-depth Technical Guide on the Molecular Structure and Symmetry of 1,3,5-Tri-tert-butylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and symmetry of 1,3,5-tri-tert-butylbenzene, a sterically hindered aromatic hydrocarbon. The information presented herein is curated for researchers, scientists, and professionals in drug development who require a deep understanding of the molecule's conformational properties and symmetry, which are critical for applications in materials science, supramolecular chemistry, and as a bulky ligand in organometallic chemistry.

Molecular Structure

This compound (C₁₈H₃₀) is characterized by a central benzene (B151609) ring symmetrically substituted with three bulky tert-butyl groups. This substitution pattern imposes significant steric strain, which in turn dictates the molecule's unique geometry and conformational preferences.

Crystallographic Data

The definitive solid-state structure of this compound has been determined by single-crystal X-ray diffraction. The seminal work by Sakai (1978) revealed that the molecule crystallizes in the monoclinic space group C2/c.[1] The steric hindrance between the tert-butyl groups forces a distortion of the benzene ring from perfect planarity and influences the orientation of the tert-butyl substituents. One methyl group from each tert-butyl moiety is found to lie in the plane of the aromatic ring.[1]

In a related crystal structure of a cyclopentadienyl-iron complex of this compound, the bond angles of the arene ligand provide further insight into its distorted structure. The internal C-C-C angles in the benzene ring at the points of tert-butyl substitution are contracted to approximately 117.5°, while the angles at the hydrogen-substituted carbons are expanded to around 122.5°.[2]

The following table summarizes key crystallographic and structural parameters for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₈H₃₀ | |

| Molecular Weight | 246.44 g/mol | |

| Crystal System | Monoclinic | [1] |

| Space Group | C2/c | [1] |

| Unit Cell Parameters | a = 10.193(2) Å, b = 17.650(3) Å, c = 20.222(5) Å, β = 90.00(1)° | [1] |

| C-C(t-Bu)-C Bond Angle | ~117.5° | [2] |

| C-C(H)-C Bond Angle | ~122.5° | [2] |

Molecular Symmetry

The symmetrical substitution of the benzene ring in this compound results in a high degree of symmetry. Based on its molecular structure, the idealized point group for this compound is D₃h . This point group is characterized by the following symmetry elements:

-

One C₃ principal rotation axis: Coincident with the six-fold axis of the benzene ring.

-

Three C₂ rotation axes: Perpendicular to the C₃ axis, passing through the C-H bonds and the midpoints of the opposing C-C bonds of the benzene ring.

-

One horizontal mirror plane (σh): Coincident with the plane of the benzene ring.

-

Three vertical mirror planes (σv): Each containing the C₃ axis and one of the C₂ axes.

-

An improper rotation axis (S₃): Coincident with the C₃ axis.

The D₃h symmetry is a key feature of this molecule, rendering the three tert-butyl groups and the three aromatic hydrogens chemically equivalent. This has important implications for its spectroscopic properties, particularly in NMR.

Experimental Protocols

Single-Crystal X-ray Diffraction

The determination of the molecular structure of this compound is achieved through single-crystal X-ray diffraction.

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent, such as ethanol, at room temperature.

-

Data Collection: A selected crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The diffraction pattern is collected using a CCD or CMOS detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined by full-matrix least-squares on F². The positions of the hydrogen atoms are typically calculated and refined using a riding model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for confirming the symmetry of this compound in solution.

-

Sample Preparation: A solution of the compound is prepared in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube.

-

¹H NMR Spectroscopy: The high symmetry of the molecule results in a simplified ¹H NMR spectrum. The three aromatic protons are chemically equivalent and appear as a single signal. The 27 protons of the three equivalent tert-butyl groups also give rise to a single, intense signal.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum further confirms the D₃h symmetry. Due to the equivalence of the carbon atoms, only a few distinct signals are observed for the aromatic and tert-butyl carbons.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.3 | Singlet | Aromatic C-H |

| ¹H | ~1.3 | Singlet | C(CH₃)₃ |

| ¹³C | ~150 | Singlet | Aromatic C-tBu |

| ¹³C | ~120 | Singlet | Aromatic C-H |

| ¹³C | ~34 | Singlet | C (CH₃)₃ |

| ¹³C | ~31 | Singlet | C(C H₃)₃ |

Conclusion

The molecular structure of this compound is a testament to the influence of steric hindrance on molecular geometry and symmetry. Its highly symmetric D₃h point group and distorted benzene core are defining features that govern its physical and chemical properties. The experimental techniques of single-crystal X-ray diffraction and NMR spectroscopy provide a comprehensive understanding of its structure in both the solid and solution states. This knowledge is fundamental for its application in the rational design of new materials and chemical entities.

References

The Historical Synthesis of 1,3,5-Tri-tert-butylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tri-tert-butylbenzene is a highly symmetrical aromatic hydrocarbon characterized by significant steric hindrance due to the three bulky tert-butyl groups meta to each other on the benzene (B151609) ring.[1] This unique structural feature imparts high thermal stability and influences its reactivity, making it a valuable intermediate in specialized chemical syntheses, including the preparation of sandwich complexes with lanthanide ions and as a building block in polymer and materials science.[1][2][3] This technical guide provides a comprehensive overview of the historical synthesis of this compound, focusing on the core methodologies, experimental protocols, and quantitative data from seminal works in the field.

Historical Perspective of the Synthesis

The primary and historically significant method for the synthesis of this compound is the Friedel-Crafts alkylation of benzene.[1] This electrophilic aromatic substitution reaction involves the reaction of benzene with a tert-butylating agent, typically tert-butyl chloride, in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[1][4][5]

Early investigations into the tert-butylation of benzene revealed challenges in achieving high selectivity for the 1,3,5-isomer. The reaction tends to produce a mixture of isomers, including mono-, di-, and other tri-substituted products. A key aspect of the synthesis is the understanding of kinetic versus thermodynamic control. While other isomers, such as 1,4-di-tert-butylbenzene, may form faster under kinetic control, this compound is the most thermodynamically stable product.[6] This stability is attributed to the minimization of steric strain between the bulky tert-butyl groups when they are in a meta-arrangement.

Significant contributions to the direct and selective synthesis of this compound were made in the mid-20th century. A notable publication by W. Hartingsveldt, P. E. Verkade, and B. M. Wepster in 1956 in the Recueil des Travaux Chimiques des Pays-Bas described a method for its synthesis.[7] Later, in 1966, P. C. Myhre, T. Rieger, and J. T. Stone published a paper in The Journal of Organic Chemistry detailing a direct synthesis of this compound.[8] These works laid the foundation for reliable procedures to obtain this sterically hindered molecule. The key to a successful synthesis often involves carefully controlled reaction conditions that allow for the isomerization of kinetically favored products to the desired thermodynamically stable 1,3,5-isomer.

Quantitative Data

The following table summarizes key quantitative data for this compound and a common intermediate.

| Property | This compound | 1,4-Di-tert-butylbenzene (Side Product) |

| Molecular Formula | C₁₈H₃₀ | C₁₄H₂₂ |

| Molecular Weight | 246.43 g/mol | 190.32 g/mol |

| CAS Number | 1460-02-2 | 1014-60-4 |

| Melting Point | 67-72 °C | 76-77 °C |

| Boiling Point | 121-122 °C at 12 mmHg | Not available |

| Appearance | White to almost white crystalline solid | Colorless needles |

| Purity (Typical) | >98.0% (GC) | 99% (GC) |

| Solubility | Insoluble in water, soluble in organic solvents like ethanol (B145695), chloroform, and ethyl acetate.[1][3] | Soluble in organic solvents. |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via Friedel-Crafts alkylation, compiled from historical descriptions of the reaction.

Objective: To synthesize this compound from benzene and tert-butyl chloride.

Materials:

-

Benzene (in large excess)

-

tert-Butyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Ice (for ice bath)

-

Hydrochloric acid (dilute, for quenching)

-

Diethyl ether (for extraction)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

-

Methanol (B129727) or ethanol (for recrystallization)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a gas outlet to a trap (e.g., a bubbler with mineral oil or a connection to a fume hood exhaust)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Crystallization dish

-

Büchner funnel and flask

Procedure:

-

Apparatus Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. The apparatus should be protected from atmospheric moisture.

-

Reaction Mixture Preparation: In a fume hood, charge the flask with a large excess of benzene and anhydrous aluminum chloride.[4] Cool the mixture to 0-5 °C using an ice bath while stirring.

-

Addition of Alkylating Agent: Add tert-butyl chloride to the dropping funnel. Add the tert-butyl chloride dropwise to the stirred reaction mixture over a period of several hours.[4] A slow addition rate and maintenance of the low temperature are crucial to control the exothermic reaction and minimize the formation of unwanted side products. Hydrogen chloride gas will be evolved during the reaction.

-

Reaction Progression and Isomerization: After the addition is complete, the reaction mixture is typically stirred for an extended period. In some historical procedures, the reaction mixture is allowed to warm to room temperature or gently heated to promote the isomerization of di- and other tri-tert-butylbenzene isomers to the thermodynamically more stable 1,3,5-isomer.

-

Quenching: The reaction is quenched by carefully and slowly pouring the reaction mixture over crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.[4]

-

Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether.[4] Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water, followed by a dilute sodium bicarbonate solution, and finally with water again to remove any remaining acid. Dry the organic layer over an anhydrous drying agent like sodium sulfate.

-

Solvent Removal and Isolation: Filter off the drying agent and remove the solvent and excess benzene using a rotary evaporator.[4]

-

Purification: The crude product, a solid, is then purified by recrystallization from a suitable solvent such as methanol or ethanol to yield white crystals of this compound.[3]

Synthesis Workflow and Logic

The synthesis of this compound via Friedel-Crafts alkylation is a stepwise process that involves the formation of several intermediates. The reaction proceeds through an electrophilic aromatic substitution mechanism. The bulky tert-butyl groups are ortho, para-directing; however, due to extreme steric hindrance at the ortho positions, para-substitution is favored. The formation of the 1,3,5-isomer is a result of subsequent isomerization reactions driven by thermodynamic stability.

Caption: Friedel-Crafts synthesis of this compound from benzene.

Conclusion

The historical synthesis of this compound is a classic example of the application of the Friedel-Crafts alkylation and the principles of kinetic and thermodynamic control in organic synthesis. While the reaction can lead to a mixture of products, careful control of reaction conditions, including temperature and reaction time, allows for the selective formation of the desired highly symmetrical and sterically hindered product. The methodologies developed by early researchers remain fundamental to the preparation of this important chemical intermediate. For professionals in drug development and materials science, an understanding of these foundational synthetic routes is essential for the design and synthesis of novel molecules with tailored properties.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 1460-02-2 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. cerritos.edu [cerritos.edu]

- 6. Making sure you're not a bot! [oc-praktikum.de]

- 7. Synthesis of 1,3,5‐tri‐tert. Butylbenzene | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

The Shielding Hand: An In-depth Technical Guide to the Steric Hindrance Effects of Tri-tert-butylbenzene Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of molecular design and synthesis, the ability to control reactivity and selectivity is paramount. Steric hindrance, the spatial arrangement of atoms within a molecule that impedes chemical reactions, is a powerful tool in the chemist's arsenal. Among the various steric shielding groups, the tri-tert-butylbenzene moiety stands out for its profound and predictable influence on molecular conformation and reactivity. This technical guide provides a comprehensive exploration of the steric hindrance effects imparted by 1,3,5-tri-tert-butylbenzene and its derivatives, offering quantitative data, detailed experimental protocols, and visual representations to aid researchers in harnessing its unique properties.

The symmetric substitution of a benzene (B151609) ring with three bulky tert-butyl groups creates a sterically encumbered environment, profoundly impacting the accessibility of the aromatic core and adjacent functional groups. This "shielding hand" dictates reaction pathways, stabilizes reactive intermediates, and influences the adoption of specific molecular geometries. Understanding these effects is crucial for applications ranging from the design of highly selective catalysts to the development of metabolically stable pharmaceuticals.

Data Presentation: Quantifying Steric Hindrance

The steric influence of the tri-tert-butylbenzene group can be quantified through various physicochemical parameters and reaction kinetics. The following tables summarize key data, offering a comparative perspective on the steric bulk of the tert-butyl group and the resulting effects on molecular properties and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₃₀ |

| Molecular Weight | 246.43 g/mol |

| Melting Point | 67-72 °C |

| Boiling Point | 121-122 °C at 12 mmHg |

| Appearance | White to off-white crystalline solid |

Table 2: Spectroscopic Data for this compound

| Nucleus | Chemical Shift (ppm) |

| ¹H NMR (Aromatic H) | ~7.1 ppm |

| ¹H NMR (tert-Butyl H) | ~1.3 ppm |

| ¹³C NMR (Aromatic C-H) | ~120 ppm |

| ¹³C NMR (Aromatic C-tBu) | ~150 ppm |

| ¹³C NMR (Quaternary C of tBu) | ~34 ppm |

| ¹³C NMR (Methyl C of tBu) | ~31 ppm |

Table 3: Comparative Steric Parameters of Alkyl Groups

| Substituent | A-Value (kcal/mol)[1] | Taft Steric Parameter (Es)[2] |

| -H | 0 | 1.24 |

| -CH₃ (Methyl) | 1.74 | 0.00 |

| -CH₂CH₃ (Ethyl) | 1.79 | -0.07 |

| -CH(CH₃)₂ (Isopropyl) | 2.15 | -0.47 |

| -C(CH₃)₃ (tert-Butyl) | ~4.9 | -1.54 |

A-values quantify the steric bulk of a substituent in a cyclohexane (B81311) ring, with higher values indicating greater steric hindrance. Taft steric parameters (Es) are derived from the rates of ester hydrolysis, with more negative values indicating greater steric hindrance.[1][2]

Table 4: Relative Rates of Aqueous Bromination of Alkylbenzenes

| Substrate | Relative Rate (para-position) |

| Benzene | 1 |

| Ethylbenzene | ~1.5 |

| Isopropylbenzene | ~1.2 |

| tert-Butylbenzene (B1681246) | ~0.8 |

This data illustrates the impact of increasing steric bulk on the rate of electrophilic aromatic substitution. Despite the electron-donating nature of the tert-butyl group, its steric hindrance leads to a decreased reaction rate at the para position compared to less bulky alkylbenzenes.

Table 5: Product Distribution in the Nitration of Toluene (B28343) vs. tert-Butylbenzene

| Substrate | % ortho | % meta | % para |

| Toluene | 58.5 | 4.5 | 37 |

| tert-Butylbenzene | 16 | 8 | 75 |

The significant decrease in the formation of the ortho-substituted product and the corresponding increase in the para-substituted product for tert-butylbenzene highlights the powerful directing effect of steric hindrance, overriding the inherent ortho,para-directing nature of the alkyl group.[3]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and for a comparative study of electrophilic nitration are provided below. These protocols are intended to serve as a practical guide for researchers.

Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation

Objective: To synthesize this compound from benzene and tert-butyl chloride.

Materials:

-

Benzene (anhydrous)

-

tert-Butyl chloride

-

Aluminum chloride (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser with a drying tube (CaCl₂)

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a dry 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel.

-

In the flask, place 1.2 g (9.0 mmol) of anhydrous aluminum chloride.

-

Add 50 mL of anhydrous benzene to the flask and cool the mixture in an ice bath.

-

Slowly add 15.7 mL (140 mmol) of tert-butyl chloride to the addition funnel and add it dropwise to the stirred benzene/aluminum chloride mixture over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

-

Slowly and carefully pour the reaction mixture over 100 g of crushed ice in a 500 mL beaker.

-

Transfer the mixture to a separatory funnel. Add 50 mL of hexane and shake.

-

Separate the organic layer and wash it sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization from ethanol (B145695) or by column chromatography on silica (B1680970) gel using hexane as the eluent.

Expected Outcome: A white crystalline solid. Characterization can be performed using ¹H NMR, ¹³C NMR, and melting point analysis.

Protocol 2: Comparative Electrophilic Nitration of Benzene, Toluene, and this compound

Objective: To qualitatively and quantitatively compare the reactivity and regioselectivity of benzene, toluene, and this compound towards electrophilic nitration.

Materials:

-

Benzene

-

Toluene

-

This compound

-

Concentrated nitric acid (70%)

-

Concentrated sulfuric acid (98%)

-

Sodium bicarbonate (5% solution)

-

Anhydrous sodium sulfate

-

Test tubes or small flasks

-

Ice bath

-

Magnetic stirrer and stir plate (optional)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add 10 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid with stirring. Allow the mixture to cool.

-

Reaction Setup: In three separate test tubes or small flasks, place 1 mmol of benzene, 1 mmol of toluene, and 1 mmol of this compound, respectively. Dissolve each in 5 mL of dichloromethane and cool in an ice bath.

-

Nitration: To each of the cooled solutions, slowly add 1 mL of the cold nitrating mixture dropwise with stirring.

-

Reaction Monitoring: Allow the reactions to proceed at 0 °C. Monitor the progress of each reaction by taking small aliquots at regular time intervals (e.g., 5, 15, 30 minutes) and quenching them in a vial containing 1 mL of 5% sodium bicarbonate solution.

-

Work-up of Aliquots: For each quenched aliquot, extract the organic layer with a small amount of dichloromethane. Dry the organic extract over anhydrous sodium sulfate.

-

Analysis: Analyze the organic extracts by GC-MS.

-

Qualitative Analysis: Compare the rate of disappearance of the starting material in each reaction to assess the relative reactivity.

-

Quantitative Analysis: For the reactions of toluene and this compound, determine the ratio of the different regioisomers (ortho, meta, para for toluene; mono-nitro for tri-tert-butylbenzene) by integrating the respective peaks in the gas chromatogram.

-

Expected Outcome:

-

The order of reactivity will be toluene > benzene > this compound, demonstrating the deactivating effect of steric hindrance in the latter.

-

The product distribution for nitrated toluene will show a mixture of ortho and para isomers.

-

The nitration of this compound will yield predominantly the mononitro product, with substitution occurring at one of the aromatic C-H positions, showcasing the steric shielding of the ring.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts related to the synthesis and steric effects of tri-tert-butylbenzene.

References

Solubility Profile of 1,3,5-Tri-tert-butylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3,5-tri-tert-butylbenzene in common laboratory solvents. Due to the limited availability of precise quantitative solubility data for this compound in publicly accessible literature, this guide presents qualitative solubility information, comparative data from a structurally similar compound, and a detailed experimental protocol for determining thermodynamic solubility.

Core Topic: Solubility of this compound

This compound is a symmetrical, non-polar aromatic hydrocarbon. Its molecular structure, characterized by a benzene (B151609) ring substituted with three bulky tert-butyl groups, dictates its solubility behavior. The fundamental principle of "like dissolves like" is central to understanding its solubility profile. The large, non-polar nature of the molecule results in it being readily soluble in non-polar organic solvents and poorly soluble in polar solvents.

Data Presentation: Solubility Summary

Table 1: Qualitative and Comparative Quantitative Solubility Data

| Solvent | Solvent Type | Qualitative Solubility of this compound | Comparative Solubility of Hexamethylbenzene (B147005) ( g/100 g solvent) |

| Hexane | Non-polar | Expected to be highly soluble | Soluble |

| Heptane | Non-polar | Expected to be highly soluble | No data available |

| Toluene | Aromatic | Soluble[1] | 8.25 at 19.92°C[2] |

| Chloroform | Halogenated | Sparingly soluble | Soluble |

| Dichloromethane | Halogenated | Expected to be soluble | No data available |

| Acetone | Polar Aprotic | Slightly Soluble | Soluble |

| Ethyl Acetate | Polar Aprotic | Slightly soluble | No data available |

| Tetrahydrofuran (THF) | Polar Aprotic | Expected to be soluble | No data available |

| Ethanol | Polar Protic | Slightly soluble (can be crystallized from it) | Soluble at 78°C |

| Methanol | Polar Protic | Poorly soluble | No data available |

| Isopropanol | Polar Protic | Poorly soluble | No data available |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Poorly soluble | No data available |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Poorly soluble | No data available |

| Water | Polar Protic | Insoluble[3][4] | Insoluble[4][5] |

Note: "Expected to be soluble/poorly soluble" is based on the chemical principle of "like dissolves like."

Experimental Protocols: Determining Thermodynamic Solubility

The following is a detailed methodology for the experimental determination of the thermodynamic solubility of a solid, non-polar compound like this compound in various organic solvents using the isothermal shake-flask method.[6][7][8][9]

Objective: To determine the equilibrium concentration of this compound in a specific solvent at a controlled temperature.

Materials and Equipment:

-

This compound (high purity solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Glass vials with screw caps (B75204) and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Syringe filters (chemically resistant, e.g., PTFE, with a pore size of 0.22 µm)

-

Glass syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with a UV detector or a Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves.[1][3][10]

Safety Precautions:

-

Handle this compound in a well-ventilated area or a chemical fume hood.[1]

-

Avoid inhalation of dust and contact with skin and eyes.[3]

-

Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1][3]

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.[1][3][10]

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

These standards will be used to generate a calibration curve for the analytical instrument (HPLC or GC).

-

-

Equilibration:

-

Add an excess amount of solid this compound to a series of glass vials.

-

Add a known volume of the selected solvent to each vial. Ensure there is undissolved solid remaining at the bottom of the vials.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient duration to allow the system to reach equilibrium (typically 24-72 hours).[9] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed until the concentration remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a glass syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilute the filtered sample with a known volume of the solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Analysis:

-

Analyze the diluted samples using a calibrated HPLC or GC method.

-

Record the peak area or height for each sample.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of this compound in the diluted samples.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of this compound in the specific solvent at the tested temperature.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

References

- 1. This compound(1460-02-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. hexamethylbenzene [chemister.ru]

- 3. file1.lookchem.com [file1.lookchem.com]

- 4. Hexamethylbenzene - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. quora.com [quora.com]

- 10. fishersci.com [fishersci.com]

Spectroscopic Interpretation of 1,3,5-Tri-tert-butylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and interpretation for 1,3,5-tri-tert-butylbenzene. The information presented herein is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of the analytical characterization of this compound.

Molecular Structure and Spectroscopic Overview

This compound is a highly symmetrical aromatic hydrocarbon. Its structure, characterized by three bulky tert-butyl groups positioned symmetrically on the benzene (B151609) ring, gives rise to distinct and readily interpretable spectroscopic signatures. This guide will delve into the details of its ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~7.3 | s | Ar-H |

| ~1.3 | s | -C(CH₃)₃ | |

| ¹³C | ~150 | s | Ar-C (quaternary) |

| ~121 | s | Ar-C-H | |

| ~34 | s | -C(CH₃)₃ | |

| ~31 | s | -C(CH₃)₃ |

Note: Specific chemical shifts can vary slightly depending on the solvent and spectrometer frequency. Data is referenced from publicly available spectral databases.

Table 2: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 246 | 17.03 | [M]⁺ (Molecular Ion) |

| 231 | 99.99 | [M-CH₃]⁺ (Base Peak) |

| 57 | 47.87 | [C(CH₃)₃]⁺ |

| 232 | 19.79 | Isotopic peak of [M-CH₃]⁺ |

| 108 | 6.66 | Fragmentation product |

Data obtained from Electron Ionization (EI) Mass Spectrometry.[1]

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (aliphatic, tert-butyl) |

| ~1600, ~1480 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1365 | Strong | C-H bend (tert-butyl) |

| ~880 | Strong | C-H out-of-plane bend (isolated Ar-H) |

Note: This represents a summary of expected characteristic peaks. Detailed peak lists are available in spectral databases.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques discussed. These protocols represent standard practices in the field for the analysis of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

A sample of this compound (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration, although modern spectrometers can also reference the residual solvent peak.

¹H NMR Spectroscopy Protocol:

-

The NMR spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.

-

A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

-

Key acquisition parameters include a spectral width appropriate for proton signals (e.g., 0-10 ppm), a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

The free induction decay (FID) is processed using Fourier transformation, followed by phasing and baseline correction.

¹³C NMR Spectroscopy Protocol:

-

The spectrometer is tuned to the ¹³C frequency.

-

A standard proton-decoupled pulse sequence is employed to acquire the spectrum, which results in singlets for all carbon signals.

-

A wider spectral width is used (e.g., 0-200 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

-

Data processing is similar to that for ¹H NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of solid this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

FTIR Spectroscopy Protocol:

-

A background spectrum of the empty sample compartment or a pure KBr pellet is collected to subtract atmospheric and instrumental interferences.

-

The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

-

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

The sample is vaporized by heating in a high-vacuum source.

Mass Spectrometry Protocol:

-

The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

A detector records the abundance of each ion, generating a mass spectrum.

Data Interpretation and Structural Elucidation

The high degree of symmetry in this compound simplifies its spectroscopic interpretation.

¹H NMR: The spectrum is expected to show two singlets. The downfield singlet corresponds to the three equivalent aromatic protons, while the upfield singlet with a larger integration value represents the 27 equivalent protons of the three tert-butyl groups.

¹³C NMR: Due to the molecule's symmetry, only four distinct carbon signals are anticipated. Two signals will appear in the aromatic region, corresponding to the three substituted and three unsubstituted aromatic carbons. The other two signals in the aliphatic region arise from the quaternary and methyl carbons of the tert-butyl groups.

Mass Spectrometry: The mass spectrum shows a clear molecular ion peak at m/z 246, confirming the molecular weight of the compound.[1] The base peak at m/z 231 corresponds to the loss of a methyl group ([M-15]⁺), a common fragmentation pathway for tert-butyl substituted compounds, resulting in a stable tertiary carbocation.[1] The peak at m/z 57 is characteristic of the tert-butyl cation.[1]

Infrared Spectroscopy: The IR spectrum displays characteristic absorptions for a substituted benzene ring and aliphatic C-H bonds. The strong C-H stretching bands just below 3000 cm⁻¹ are indicative of the tert-butyl groups. The aromatic C=C stretching vibrations appear in the 1600-1480 cm⁻¹ region. A strong absorption around 880 cm⁻¹ is characteristic of the out-of-plane C-H bending of the isolated aromatic protons.

Visualizations

The following diagrams illustrate the logical relationships in the spectroscopic analysis of this compound.

Caption: Logical relationship between the molecular structure and its key spectroscopic features.

Caption: A generalized experimental workflow for spectroscopic analysis.

References

Thermal Stability of 1,3,5-Tri-tert-butylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tri-tert-butylbenzene is an aromatic hydrocarbon notable for its unique molecular architecture, characterized by three bulky tert-butyl groups symmetrically substituted on a benzene (B151609) ring. This arrangement imparts significant steric hindrance, which contributes to its high thermal stability.[1][2] This property makes it a valuable compound in various applications, including as a heat stabilizer in polymers, an antioxidant, and a building block in the synthesis of high-performance materials.[3][4] An in-depth understanding of its thermal decomposition profile is crucial for ensuring operational safety, predicting material lifetime, and optimizing its use in high-temperature applications.

This technical guide provides a comprehensive overview of the thermal stability of this compound. While specific quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are not extensively available in the public domain, this guide outlines the standard experimental protocols for their evaluation and presents a framework for the anticipated thermal decomposition data. Furthermore, a plausible thermal decomposition pathway is proposed based on established principles of alkylbenzene pyrolysis.

Data Presentation: Thermal Stability Parameters

The following table summarizes the key thermal decomposition parameters that would be determined through thermogravimetric analysis (TGA) and kinetic analysis. This table serves as a template for presenting experimentally determined values.

| Thermal Property | Value | Method | Notes |

| Onset Decomposition Temperature (Td,onset) | Data not available in literature | TGA | The temperature at which significant mass loss begins. A higher value indicates greater thermal stability. |

| Temperature at 5% Mass Loss (Td5) | Data not available in literature | TGA | A common metric for comparing the initial decomposition of materials. |

| Temperature at 10% Mass Loss (Td10) | Data not available in literature | TGA | Provides another data point for assessing the rate of initial decomposition. |

| Temperature of Maximum Decomposition Rate (Tmax) | Data not available in literature | DTG (Derivative Thermogravimetry) | The peak of the derivative of the TGA curve, indicating the point of most rapid mass loss. |

| Residual Mass at 600 °C | Data not available in literature | TGA | The percentage of the initial mass remaining at a high temperature, indicating the formation of non-volatile products. |

| Activation Energy of Decomposition (Ea) | Data not available in literature | Kinetic Analysis (e.g., Flynn-Wall-Ozawa) | The minimum energy required to initiate the decomposition reaction. A higher Ea signifies greater stability. |

Experimental Protocols

A thorough investigation of the thermal stability of this compound would involve a combination of analytical techniques to quantify mass loss, measure heat flow, and identify decomposition products.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature range over which this compound decomposes and to quantify its mass loss as a function of temperature.

Methodology:

-

A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in a ceramic or platinum pan.

-

The sample is heated in a TGA instrument under a controlled atmosphere (e.g., inert nitrogen or argon) to prevent oxidation.

-

The temperature is increased at a constant rate (e.g., 10 °C/min) over a defined range (e.g., 30 °C to 800 °C).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Kinetic analysis can be performed by conducting the experiment at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of this compound, such as melting and decomposition.

Methodology:

-

A small, weighed sample is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are heated in the DSC cell at a constant rate under a controlled atmosphere.

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Endothermic events (like melting) and exothermic events (like decomposition) are recorded as peaks in the DSC thermogram.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products formed during the thermal decomposition of this compound.

Methodology:

-

A microgram-scale sample is rapidly heated to a specific decomposition temperature in a pyrolysis unit.

-

The resulting decomposition products are swept into a gas chromatograph (GC).

-

The GC separates the individual components of the product mixture based on their boiling points and interactions with the chromatographic column.

-

The separated components are then introduced into a mass spectrometer (MS), which fragments the molecules and detects the fragments based on their mass-to-charge ratio, allowing for their identification.

Proposed Thermal Decomposition Pathway

In the absence of specific experimental studies on the decomposition mechanism of this compound, a plausible pathway can be proposed based on the known pyrolysis behavior of other alkylbenzenes, such as tert-butylbenzene. The thermal decomposition is expected to proceed via a free-radical mechanism initiated by the homolytic cleavage of the weakest chemical bonds.

The bond between the bulky tert-butyl group and the aromatic ring is sterically strained and is expected to be the point of initial bond scission. The proposed pathway is as follows:

-

Initiation: The process begins with the homolytic cleavage of a carbon-carbon bond between one of the tert-butyl groups and the benzene ring, generating a 3,5-di-tert-butylphenyl radical and a tert-butyl radical. This is the rate-determining step.

-

Propagation:

-

The highly reactive tert-butyl radical can undergo β-scission to form a more stable isobutene molecule and a methyl radical.

-

The generated radicals (3,5-di-tert-butylphenyl and methyl) can then abstract hydrogen atoms from other this compound molecules, propagating the chain reaction and leading to the formation of various smaller hydrocarbon products.

-

-

Termination: The reaction ceases when two radicals combine to form a stable, non-radical product.

Conclusion

This compound possesses high thermal stability, a characteristic attributed to the steric hindrance afforded by its three tert-butyl groups. While quantitative experimental data on its thermal decomposition is limited in the public domain, established analytical techniques such as TGA, DSC, and Py-GC-MS provide a robust framework for its comprehensive evaluation. The proposed decomposition mechanism, initiated by the homolytic cleavage of a tert-butyl group, aligns with the known behavior of similar alkylbenzenes and serves as a valuable model for understanding its degradation profile. Further experimental studies are warranted to precisely quantify the thermal stability parameters and validate the proposed decomposition pathways, which will undoubtedly enhance its application in the development of advanced, high-performance materials.

References

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. Item - Pyrolysis of nâButylbenzene at Various Pressures: Influence of Long Side-Chain Structure on Alkylbenzene Pyrolysis - American Chemical Society - Figshare [acs.figshare.com]

- 3. researchgate.net [researchgate.net]

- 4. Substituent effects on the benzylic bond dissociation enthalpy in benzyl bromides (C–Br) and tert-butylbenzenes (C–CH3): a gas phase thermolysis and liquid phase photoacoustic study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

The Dual Influence of the Tert-Butyl Group on the Benzene Ring: An In-depth Technical Guide

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the electronic effects of the tert-butyl group on the benzene (B151609) ring. This whitepaper delves into the nuanced interplay of inductive and hyperconjugative effects, providing quantitative data, detailed experimental methodologies, and visual representations to elucidate the core principles governing this common chemical substituent.

The tert-butyl group, often perceived as a simple bulky substituent, exerts a significant and complex electronic influence on the benzene ring, impacting reactivity and orientation of substitution. This guide offers a detailed examination of these effects, crucial for molecular design and synthesis in various scientific fields, including medicinal chemistry.

Core Electronic Properties of the Tert-Butyl Group

The electron-donating nature of the tert-butyl group is a result of two primary electronic effects: the inductive effect and hyperconjugation. These phenomena work in concert to increase the electron density of the aromatic ring to which it is attached.

Inductive Effect (+I): The tert-butyl group exhibits a positive inductive effect (+I), where the three methyl groups push electron density towards the central quaternary carbon. This central carbon, in turn, donates this increased electron density to the benzene ring through the sigma bond. This electron-releasing character is a consequence of the greater s-character of the sp² hybridized carbon of the benzene ring compared to the sp³ hybridized carbon of the tert-butyl group.[1]

Hyperconjugation: Hyperconjugation is a stabilizing interaction involving the delocalization of sigma (σ) electrons into an adjacent empty or partially filled p-orbital or a pi (π) orbital. In the case of a tert-butyl group attached to a benzene ring, the electrons in the C-C σ-bonds of the tert-butyl group can overlap with the π-system of the ring. This delocalization of sigma-electrons effectively donates electron density to the aromatic system, contributing to its overall electron-donating character.[2] While C-H hyperconjugation is not possible for the tert-butyl group due to the absence of α-hydrogens, C-C hyperconjugation can still occur, although it is considered a smaller effect.[1]

Quantitative Analysis of Electronic Effects

The electronic influence of the tert-butyl group can be quantified using linear free-energy relationships, primarily through Hammett and Taft parameters.

| Parameter | Value for tert-Butyl | Description |

| Hammett Constant (σ) | ||

| σp | -0.20 | Represents the electronic effect at the para position. The negative value indicates an electron-donating group.[2] |

| σm | -0.10 | Represents the electronic effect at the meta position. The smaller negative value compared to σp reflects a diminished resonance (hyperconjugation) contribution at the meta position.[2] |

| Taft Steric Parameter (Es) | -1.54 | Quantifies the steric bulk. The large negative value highlights its significant steric hindrance.[2] |

| Taft Polar Constant (σ)* | -0.30 | Represents the polar (inductive) effect of the substituent.[2] |

Influence on Electrophilic Aromatic Substitution

The tert-butyl group is an activating, ortho, para-directing substituent in electrophilic aromatic substitution (EAS).[3] Its electron-donating inductive effect increases the nucleophilicity of the benzene ring, making it more reactive towards electrophiles than benzene itself.[3][4] For instance, t-butylbenzene undergoes nitration approximately 15.7 times faster than benzene.[1]

However, the most notable influence of the tert-butyl group in EAS is its profound steric hindrance.[3] This bulkiness severely impedes electrophilic attack at the ortho positions.[3] Consequently, electrophilic substitution on tert-butylbenzene (B1681246) overwhelmingly yields the para-substituted product.[3]

The following table summarizes the isomer distribution for several key EAS reactions on tert-butylbenzene:

| Reaction | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) |

| Nitration | 12 | 8.5 | 79.5 |

| Halogenation (Chlorination) | 0 | ~0 | 100 |

| Friedel-Crafts Acylation | ~0 | ~0 | >99 |

Data compiled from multiple sources.[1][5]

Visualizing the Electronic Effects

The interplay of electronic and steric effects can be visualized using the following diagrams:

Experimental Protocols

Determination of Hammett Constants (σ):

The Hammett constants for the tert-butyl group are determined by measuring the ionization constants (pKa) of para- and meta-tert-butylbenzoic acid and comparing them to the pKa of unsubstituted benzoic acid.

-

Objective: To quantify the electron-donating ability of the tert-butyl group at the meta and para positions.

-

Procedure:

-

Synthesize and purify p-tert-butylbenzoic acid and m-tert-butylbenzoic acid.

-

Prepare standardized aqueous solutions of the substituted benzoic acids and a strong base (e.g., NaOH).

-

Titrate each benzoic acid solution with the standardized base, monitoring the pH using a calibrated pH meter.

-

Determine the pKa value for each acid from the titration curve (the pH at the half-equivalence point).

-

Calculate the Hammett constant using the equation: σ = pKa(unsubstituted) - pKa(substituted).[2]

-

Electrophilic Nitration of Tert-Butylbenzene:

This protocol outlines a typical procedure for the nitration of tert-butylbenzene, which demonstrates the para-directing influence of the tert-butyl group.

-

Objective: To synthesize nitro-tert-butylbenzene and analyze the isomer distribution.

-

Procedure:

-

Cool a mixture of tert-butylbenzene and concentrated sulfuric acid in an ice bath.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, also cooled.

-

Add the nitrating mixture dropwise to the stirred tert-butylbenzene solution, maintaining a low temperature (e.g., below 15°C).

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours).

-

Quench the reaction by pouring the mixture over crushed ice.

-

Extract the organic products with a suitable solvent (e.g., dichloromethane).

-

Wash the organic layer with water and a dilute base solution (e.g., 5% sodium bicarbonate) to remove residual acid.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.

-

Analyze the product mixture using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the ratio of ortho, meta, and para isomers.[3]

-

This in-depth guide provides a foundational understanding of the electronic effects of the tert-butyl group, supported by quantitative data and practical experimental insights. This knowledge is invaluable for professionals in chemistry and drug development for the rational design of molecules with desired properties.

References

Methodological & Application

Application Notes and Protocols for the Friedel-Crafts Synthesis of 1,3,5-Tri-tert-butylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic aromatic substitution of an aromatic ring. This application note provides a detailed protocol for the synthesis of 1,3,5-tri-tert-butylbenzene, a highly symmetric and sterically hindered molecule. The presence of three bulky tert-butyl groups in a meta arrangement imparts unique properties to the benzene (B151609) core, making it a valuable building block in materials science and supramolecular chemistry. The synthesis of this compound is an excellent example of a reaction under thermodynamic control, where the most stable isomer is the major product.[1]

Principle of the Reaction

The synthesis proceeds via the repeated Friedel-Crafts alkylation of benzene with an excess of tert-butyl chloride, using a strong Lewis acid catalyst such as anhydrous aluminum chloride. The reaction mechanism involves the formation of a tert-butyl carbocation, which then attacks the electron-rich benzene ring. Although the initial alkylation products (tert-butylbenzene and di-tert-butylbenzenes) are formed, the reversibility of the Friedel-Crafts alkylation under thermodynamic conditions allows for isomerization to the most stable this compound isomer. The bulky tert-butyl groups sterically favor the meta substitution pattern to minimize steric hindrance.

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants, products, and reaction conditions for the synthesis of this compound.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Benzene | C₆H₆ | 78.11 | 5.5 | 80.1 |

| tert-Butyl Chloride | C₄H₉Cl | 92.57 | -25 | 51 |

| Aluminum Chloride | AlCl₃ | 133.34 | 192.6 (sublimes) | 180 (sublimes) |

| This compound | C₁₈H₃₀ | 246.43 | 69-74[2] | 121-122 @ 12 mmHg[2][3] |

Table 2: Reaction Parameters

| Parameter | Value |

| Molar Ratio (Benzene : tert-Butyl Chloride) | ~1 : 4 |

| Molar Ratio (Benzene : Aluminum Chloride) | ~1 : 0.3 |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 2-3 hours |

| Expected Yield | Moderate to good (specific yield dependent on precise conditions and purification) |

Experimental Protocol

This protocol describes the synthesis of this compound from benzene and tert-butyl chloride.